molecular formula C8H14F3O6P B15191601 Propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester CAS No. 108682-51-5

Propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester

Cat. No.: B15191601
CAS No.: 108682-51-5
M. Wt: 294.16 g/mol
InChI Key: JICBEANZEAAFFU-UHFFFAOYSA-N
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Description

Propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a chemical compound with the molecular formula C8H14F3O5P. This compound is known for its unique structure, which includes a trifluoromethyl group, a phosphinyl group, and an ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves the esterification of propanoic acid derivatives with diethoxyphosphinyl and trifluoromethyl groups. One common method includes the reaction of 2-(diethoxyphosphinyl)propanoic acid with trifluoromethyl iodide in the presence of a base, followed by esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phosphinyl group can participate in coordination chemistry, forming complexes with metal ions and influencing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is unique due to the combination of its trifluoromethyl and phosphinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

108682-51-5

Molecular Formula

C8H14F3O6P

Molecular Weight

294.16 g/mol

IUPAC Name

methyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate

InChI

InChI=1S/C8H14F3O6P/c1-4-15-18(13,16-5-2)17-6(7(12)14-3)8(9,10)11/h6H,4-5H2,1-3H3

InChI Key

JICBEANZEAAFFU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C(=O)OC)C(F)(F)F

Origin of Product

United States

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